3-Amino-3-(4-propylphenyl)propanoic acid

Catalog No.
S12910032
CAS No.
339348-11-7
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
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3-Amino-3-(4-propylphenyl)propanoic acid

CAS Number

339348-11-7

Product Name

3-Amino-3-(4-propylphenyl)propanoic acid

IUPAC Name

3-amino-3-(4-propylphenyl)propanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)

InChI Key

JPRNUAIHZPMLDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(CC(=O)O)N

3-Amino-3-(4-propylphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a propanoic acid backbone with an amino group and a propyl-substituted phenyl group. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, and it has a molecular weight of approximately 207.27 g/mol. The compound appears as a white solid and exhibits a melting point of around 218 °C. This amino acid is notable for its structural similarity to naturally occurring amino acids, which may suggest potential biological roles or applications in pharmaceuticals and biochemistry.

The chemical reactivity of 3-amino-3-(4-propylphenyl)propanoic acid includes typical reactions associated with amino acids, such as:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of an amine.

These reactions are fundamental in organic synthesis and can be utilized to create derivatives or conjugates of the compound for various applications .

Several synthetic approaches have been reported for the preparation of 3-amino-3-(4-propylphenyl)propanoic acid:

  • Rodionov Reaction: This method involves the reaction of phenylalanine derivatives under specific catalytic conditions to yield the desired amino acid.
  • Friedel-Crafts Acylation: This approach utilizes aromatic substitution reactions to introduce the propyl group onto the phenyl ring, followed by subsequent functionalization to obtain the final product.
  • Carbanion Mechanism: A proposed mechanism involving nucleophilic attack on an unsaturated carbon chain, leading to the formation of the amino acid through stabilization by the aromatic system .

3-Amino-3-(4-propylphenyl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarity to neurotransmitters, it may be explored for use in drugs targeting neurological disorders.
  • Biochemical Research: It can serve as a building block in peptide synthesis or as a probe in studies of protein interactions.
  • Nutraceuticals: Its potential health benefits could make it suitable for dietary supplements aimed at enhancing cognitive function .

While specific interaction studies focusing on 3-amino-3-(4-propylphenyl)propanoic acid are scarce, its structural features suggest possible interactions with various biological targets:

  • Neurotransmitter Receptors: Given its similarity to neurotransmitters, it may interact with receptors such as glutamate or dopamine receptors.
  • Enzymatic Pathways: It could potentially influence metabolic pathways involving amino acid metabolism or neurotransmitter synthesis.

Further research is needed to elucidate these interactions and their implications for health and disease .

Several compounds share structural similarities with 3-amino-3-(4-propylphenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-(4-hydroxyphenyl)propanoic acidHydroxy group on phenyl ringPotential antioxidant properties due to hydroxy group
3-Amino-3-(4-methylphenyl)propanoic acidMethyl substitution on phenyl ringIncreased lipophilicity compared to propyl substitution
PhenylalanineBasic structure similar but lacks propyl groupNaturally occurring essential amino acid
TyrosineHydroxylated phenol structureInvolved in neurotransmitter synthesis

The unique combination of the propyl group and the amino-acid backbone in 3-amino-3-(4-propylphenyl)propanoic acid sets it apart from these similar compounds, suggesting distinct biological activities and applications .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-3-amino-3-(4-propylphenyl)propanoic acid. This nomenclature follows the priority rules for functional groups, where the carboxylic acid (-COOH) serves as the principal group. The numbering begins at the carboxylic acid carbon (position 1), with the amino group (-NH2) and 4-propylphenyl substituent both attached to the third carbon. The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at carbon 3.

Key Identifiers

PropertyValueSource
CAS Registry Number339348-11-7, 1196723-85-9
Molecular FormulaC12H17NO2
SMILES NotationCCCC1=CC=C(C=C1)C@@HN
InChIKeyJPRNUAIHZPMLDS-LLVKDONJSA-N

The compound is alternatively named (S)-β-amino-4-propylbenzenepropanoic acid in non-IUPAC contexts, though this terminology lacks stereochemical specificity. Its structural relationship to phenylalanine is evident, with the β-amino acid backbone replacing the α-amino group of the proteinogenic amino acid.

Molecular Geometry and Stereochemical Configuration

The molecule exhibits a tetrahedral geometry at the chiral C3 center, with bond angles approximating 109.5° between the amino group, carboxylic acid chain, aromatic ring, and hydrogen atom. X-ray crystallography data from analogues such as 3-amino-3-(4-methylphenyl)propanoic acid (CID 2733680) suggest a planar orientation of the phenyl ring relative to the β-carbon.

Stereochemical Features

  • Absolute Configuration: The (R) designation arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as:
    • -NH2 (highest priority)
    • -C6H4-C3H7
    • -CH2COOH
    • -H.
  • Conformational Flexibility: Rotation around the C3-C(aryl) bond is restricted due to steric hindrance from the propyl group, favoring a staggered conformation.

Predicted Physicochemical Properties

ParameterValueMethod
Boiling Point348.9±30.0 °CQSPR
Density1.109±0.06 g/cm³QSPR
pKa (Carboxylic Acid)2.23±0.10Prediction

The enantiomeric purity of synthetically derived samples is critical for applications in asymmetric catalysis, as demonstrated in rhodium-catalyzed hydrogenation studies yielding >95% enantiomeric excess.

Comparative Analysis with β-Amino Acid Structural Analogues

3-Amino-3-(4-propylphenyl)propanoic acid belongs to a broader class of β-amino acids characterized by an amino group at the β-carbon. Key structural distinctions from analogues include:

Substituent Effects on Aromatic Rings

CompoundSubstituentMolecular Weight (g/mol)LogP (Predicted)
3-Amino-3-(4-propylphenyl)propanoic acid-C3H7207.272.81
3-Amino-3-(4-methylphenyl)propanoic acid-CH3179.221.94
3-Amino-3-(4-hydroxyphenyl)propanoic acid-OH195.200.67

The propyl group enhances hydrophobicity (LogP = 2.81) compared to methyl (LogP = 1.94) or hydroxyl (LogP = 0.67) substituents. This property influences solubility in nonpolar solvents and potential membrane permeability.

Backbone Conformation

Unlike α-amino acids, β-amino acids adopt distinct helical conformations in peptides due to the additional methylene group. Computational models of 3-amino-3-(4-propylphenyl)propanoic acid suggest a preference for C12 helices stabilized by intramolecular hydrogen bonding between the amino and carbonyl groups.

Synthetic Relevance

The compound serves as a precursor to peptidomimetics resistant to enzymatic degradation. For example, its incorporation into oligomers via copper-catalyzed Mannich reactions produces β-peptides with enhanced thermal stability.

Cinnamic Acid Derivative Amination Strategies

The synthesis of 3-Amino-3-(4-propylphenyl)propanoic acid through cinnamic acid derivative amination represents a fundamental approach in beta-amino acid synthesis [4]. Cinnamic acid derivatives serve as versatile precursors due to their ability to undergo nucleophilic addition reactions at the beta-carbon position, facilitating the introduction of amino functionality [6].

The primary synthetic pathway involves the conversion of 4-propylcinnamic acid derivatives through ammonia addition reactions [15]. Research has demonstrated that ring-substituted cinnamic acids can serve as effective substrates for ammonia addition reactions, with the propyl substituent at the para-position providing favorable electronic properties for nucleophilic attack [15]. Studies have shown that the regioselectivity of amination reactions is significantly influenced by the nature of the ring substituent, with alkyl groups like propyl generally promoting beta-selective addition [18].

Table 1: Cinnamic Acid Derivative Amination Parameters

SubstrateReaction ConditionsYield (%)Enantiomeric Excess (%)Reference
4-Propylcinnamic acidAmmonia, room temperature65-75>95 [15]
4-Propylcinnamic acid methyl esterAmmonia, heated conditions70-85>90 [18]
4-Propylcinnamic acid derivativesEnzymatic conditions80-95>99 [28]

The mechanistic pathway involves initial formation of an intermediate carbocation or carbanion species at the beta-carbon of the cinnamic acid framework [4]. The propyl substituent provides electronic stabilization through inductive effects, facilitating the addition of ammonia to generate the desired 3-amino-3-(4-propylphenyl)propanoic acid product [6]. Research findings indicate that electron-donating substituents like propyl groups enhance the reactivity of cinnamic acid derivatives toward nucleophilic amination [15].

Chemical synthesis methodologies have been developed using various amination reagents beyond simple ammonia [29]. Michael addition reactions utilizing 4-propylaniline with methyl acrylate under reflux conditions in protic solvents have been reported, yielding methyl ester intermediates that can be subsequently hydrolyzed to the target carboxylic acid [3]. These approaches typically achieve yields of 60-75% for the initial Michael addition step, followed by 85-90% yields for the hydrolysis reaction [3].

Catalytic Asymmetric Hydroamination Techniques

Catalytic asymmetric hydroamination represents an advanced synthetic methodology for preparing 3-amino-3-(4-propylphenyl)propanoic acid with high stereochemical control [7]. This approach involves the simultaneous addition of hydrogen and amino groups across unsaturated carbon-carbon bonds, providing a direct route to beta-amino acids [11].

Copper-catalyzed asymmetric hydroamination has emerged as a particularly effective method for synthesizing beta-amino acid derivatives [7]. Research has demonstrated that copper hydride species can facilitate regioselective hydrocupration of alpha,beta-unsaturated aromatic compounds, followed by amination with hydroxylamine derivatives [9]. These reactions proceed through a mechanism involving beta-selective hydrocupration to form organocopper intermediates that subsequently undergo amination [9].

Table 2: Catalytic Asymmetric Hydroamination Results

Catalyst SystemSubstrateTemperature (°C)Yield (%)Enantioselectivity (%)
Copper-bisphosphine4-Propylcinnamate-2075-85>95
Copper-phosphoramiditeAromatic acrylates080-90>90
Rhodium-phosphineUnsaturated esters2570-80>85

The ligand selection plays a crucial role in determining both the regioselectivity and enantioselectivity of hydroamination reactions [12]. Studies have shown that bulky bisphosphine ligands such as bis(diphenylphosphino)benzene derivatives can achieve excellent beta-selectivity when applied to 4-propylcinnamate substrates [12]. The reaction mechanism involves formation of a chiral copper hydride species that undergoes selective addition to the beta-position of the aromatic substrate [7].

Recent advances in umpolung strategies have enabled the development of regioselective alpha-amination methods [12]. These approaches utilize hydrosilanes and hydroxylamines as nucleophilic hydrogen and electrophilic amino sources respectively, inducing the desired alpha-amination selectivity through polarity inversion [12]. The choice of cesium pivaloate base and specific bisphosphine ligands with remote steric hindrance enables challenging carbon-nitrogen bond formation at the alpha-position [12].

Manganese-catalyzed intramolecular hydroamination has also been investigated for synthesizing cyclic amino acid derivatives [10]. These systems employ manganese(II) complexes with chiral aprotic cyclic urea catalysts, demonstrating high yields and excellent enantioselectivity for pyrrolidine and piperidine ring systems [10]. The mechanism involves oxygen coordination by chiral aprotic urea, providing robust control over asymmetric induction through convergent assembly of manganese-nitrogen and carbon-manganese-bromine intermediates [10].

Biocatalytic Production Using Phenylalanine Amino Mutase

Enzyme-Substrate Specificity in MIO-Dependent Catalysis

Phenylalanine amino mutase represents a key biocatalytic system for producing 3-amino-3-(4-propylphenyl)propanoic acid through enzymatic conversion of aromatic precursors [15]. This enzyme belongs to the 4-methylidene-imidazole-5-one (MIO)-dependent family of catalysts, which utilize an internal cofactor formed through autocatalytic cyclization of an alanine-serine-glycine tripeptide motif [17].

The substrate specificity of phenylalanine amino mutase has been extensively characterized for various aromatic amino acid derivatives [15]. Research demonstrates that the enzyme exhibits broad substrate tolerance toward ring-substituted cinnamic acids, with 4-propylcinnamic acid serving as an effective substrate for beta-amino acid synthesis [18]. The enzyme catalyzes the conversion of alpha-phenylalanine derivatives to beta-phenylalanine analogs through a 2,3-amino shift mechanism [25].

Table 3: Phenylalanine Amino Mutase Substrate Specificity Data

SubstrateKinetic Parameter (Km, μM)Turnover Number (s⁻¹)Specificity ConstantProduct Configuration
L-Phenylalanine45 ± 80.0150.33(R)-β-Phenylalanine
4-Propylphenylalanine62 ± 120.0120.19(R)-β-Product
4-Propylcinnamic acid85 ± 150.0080.09β-Amino acid

The MIO cofactor serves as an electrophilic center that facilitates the removal and interchange of amino groups and hydrogen atoms [17]. Structural studies have revealed that the enzyme active site contains specific residues that control substrate binding orientation and reaction stereochemistry [20]. Key residues include histidine and tyrosine residues that interact with aromatic side chains, and arginine residues that form salt bridges with carboxylate groups [17].

Enzyme engineering studies have identified critical amino acid positions that influence substrate specificity [28]. Mutations at positions corresponding to leucine and isoleucine residues in the active site can enhance acceptance of beta-branched substrates like 4-propylcinnamic acid derivatives [28]. Double and triple mutants have been developed that exhibit improved catalytic efficiency for propyl-substituted aromatic substrates [43].

The stereochemical outcome of MIO-dependent catalysis depends on the binding orientation of substrate molecules within the enzyme active site [20]. Crystal structure analysis reveals that trans-cinnamic acid can bind in two distinct orientations, with either the si,si face or re,re face directed toward the MIO group [20]. This dual binding mode explains the enzyme's ability to produce both (R)- and (S)-configured beta-amino acid products depending on reaction conditions [25].

Ammonia Addition Mechanisms to Aromatic Precursors

The mechanism of ammonia addition to aromatic precursors catalyzed by phenylalanine amino mutase involves multiple discrete steps coordinated by the MIO cofactor system [17]. Initial substrate binding occurs through interactions between the aromatic ring and conserved active site residues, positioning the substrate for productive catalysis [27].

The catalytic mechanism begins with formation of a covalent adduct between the substrate amino group and the electrophilic MIO cofactor [17]. This conjugate addition facilitates deprotonation of the beta-hydrogen through an E1cb-type elimination mechanism [17]. The resulting enzyme-substrate intermediate undergoes carbon-nitrogen bond cleavage, generating a trans-cinnamic acid intermediate and an MIO-bound amino group [19].

Table 4: Mechanistic Steps in MIO-Dependent Ammonia Addition

StepProcessEnergy Barrier (kcal/mol)Intermediate Stability
1Substrate binding2-3Stable complex
2MIO-amino adduct formation8-10Covalent intermediate
3Beta-hydrogen abstraction12-15Carbanion species
4C-N bond cleavage10-12Unsaturated acid + MIO-NH₂
5Ammonia re-addition8-10Beta-amino acid product

The critical step involves re-addition of the MIO-bound ammonia to the beta-position of the cinnamic acid intermediate [19]. This process is facilitated by specific active site residues that sequester ammonia and orient it for productive addition [17]. Tyrosine residues serve as catalytic bases, positioned equidistant from alpha- and beta-hydrogens to assist in hydrogen atom transfer through anionic intermediates [17].

Research has demonstrated that ammonia can be replaced with alternative nucleophiles in the re-addition step [21]. Hydroxylamine has been successfully employed as an aminating reagent, leading to formation of heterocyclic products after cyclization [26]. The versatility of the ammonia addition mechanism enables synthesis of diverse beta-amino acid derivatives through appropriate choice of nucleophilic aminating agents [18].

The regioselectivity of ammonia addition is controlled by the enzyme active site architecture and the electronic properties of the aromatic substrate [18]. Electron-donating substituents like propyl groups favor beta-addition through stabilization of carbocationic intermediates [15]. The enzyme utilizes a "box model" active site that accommodates hydrophobic substituents, with substrate affinity correlating with the hydrophobicity of ring substituents [18].

The separation of enantiomers of 3-amino-3-(4-propylphenyl)propanoic acid encompasses multiple methodological approaches, each offering distinct advantages in terms of selectivity, yield, and practical applicability. Enzymatic resolution using phenylalanine aminomutase (PAM) from Taxus chinensis represents the most stereoselective approach, achieving enantiomeric excesses exceeding 99% through the catalytic conversion of cinnamic acid derivatives [2] [3]. The PAM-catalyzed process demonstrates remarkable stereochemical control, with selectivity factors ranging from 1.8 to 42, depending on the specific substrate and reaction conditions employed [2].

TechniqueMechanismEnantiomeric Excess (%)Yield (%)Selectivity Factor
Enzymatic Resolution (PAM)Phenylalanine aminomutase catalyzed conversion>9931-601.8-42
Dynamic Kinetic ResolutionContinuous racemization with selective reaction85-9540-705-15
Crystallization MethodsDifferential crystallization of diastereomers70-9035-502-8
Chromatographic SeparationChiral stationary phase separation80-9545-653-12
Ion-Pairing TechniquesFormation of diastereomeric ion pairs75-8540-602-10

Crystallization-based methods rely on the formation of diastereomeric derivatives through reaction with chiral resolving agents, exploiting the differential solubility properties of the resulting diastereomers [4] [5]. The process typically involves salt formation between the amino acid and optically active carboxylic acids or amines, followed by selective crystallization and subsequent liberation of the desired enantiomer [6].

Chromatographic techniques utilizing chiral stationary phases provide another viable approach for enantiomeric separation. These methods leverage the differential binding affinities of enantiomers to chiral selectors immobilized on chromatographic supports [7] [8]. The CHIRALPAK ZWIX columns have demonstrated particular effectiveness for amino acid separations, achieving baseline resolution with excellent enantiomeric purity [7].

Dynamic Kinetic Resolution in Amination Reactions

Dynamic kinetic resolution (DKR) represents a particularly elegant approach for the production of enantiopure 3-amino-3-(4-propylphenyl)propanoic acid, as it circumvents the inherent 50% yield limitation of classical kinetic resolution processes [9] [10]. The DKR methodology combines continuous racemization of the substrate with enantioselective transformation, theoretically enabling quantitative conversion to the desired enantiomer.

Enzyme SystemSubstrateTemperature (°C)pH OptimumConversion Rate (%)Stereoselectivity
PAM (Taxus chinensis)Cinnamic acid derivatives25-377.0-8.065-85α/β = 51:49 to >99:1
Amino acid racemase + amidaseAmino acid amides30-407.5-8.570-90>95% ee
Transaminase systemKeto acids25-357.0-7.560-80>90% ee
Pyridoxal-metal complexAmino acid esters20-306.5-7.555-7585-95% ee

The PAM-catalyzed amination of cinnamic acid derivatives demonstrates exceptional stereochemical control, with the enzyme exhibiting the ability to produce both α- and β-amino acid products with high enantiomeric purity [2] [3]. The regioselectivity of the reaction can be modulated through substrate structure and reaction conditions, with electron-withdrawing substituents on the aromatic ring enhancing enzyme activity and selectivity [2].

Chemical dynamic kinetic resolution methods employing pyridoxal-metal complexes provide an alternative approach that maintains compatibility with protease-mediated transformations [10] [11]. These systems demonstrate particular utility for amino acid ester substrates, achieving enantiomeric excesses in the range of 85-95% with good reaction rates and turnover numbers [10].

The integration of amino acid racemases with stereoselective amidases represents another powerful DKR strategy [12] [13]. This approach enables the production of both D- and L-amino acids from racemic amide substrates, with the racemase ensuring continuous substrate renewal while the amidase provides the requisite stereochemical discrimination [13].

Computational Modeling of Stereochemical Outcomes

Computational methodologies have emerged as indispensable tools for predicting and understanding the stereochemical outcomes of reactions involving 3-amino-3-(4-propylphenyl)propanoic acid. Density functional theory (DFT) calculations provide fundamental insights into the energetic landscapes governing stereochemical preferences, enabling the prediction of activation energy barriers and transition state geometries [14] [15].

MethodBasis Set/Force FieldPredicted PropertyAccuracy (%)Computational Time
Density Functional Theory (DFT)B3LYP/6-31G(d,p)Activation energy barriers85-952-8 hours
Molecular Dynamics (MD)CHARMM36/AMBER99Conformational flexibility80-9024-72 hours
Quantum Mechanics/Molecular Mechanics (QM/MM)B3LYP/6-31G(d)//MM3Enzyme-substrate binding90-958-24 hours
Machine Learning ModelsGradient Boosted Decision TreesBinding affinity estimation75-851-4 hours

DFT calculations utilizing hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d,p)) have demonstrated excellent accuracy in predicting stereochemical outcomes, with success rates of 85-95% for activation energy barrier calculations [14]. These computations provide critical insights into the energetic differences between competing stereochemical pathways, enabling the rational design of more selective catalytic systems.

Molecular dynamics simulations offer complementary information regarding the conformational flexibility of amino acid substrates and their interactions with chiral environments [16]. The incorporation of explicit solvent models and advanced force fields such as CHARMM36 or AMBER99 enables the accurate modeling of stereochemical preferences in aqueous environments, which is particularly relevant for enzymatic transformations.

Quantum mechanics/molecular mechanics (QM/MM) hybrid approaches provide the most accurate description of enzyme-substrate interactions, achieving prediction accuracies of 90-95% for binding affinity calculations [17]. These methods combine the quantum mechanical treatment of the active site with classical molecular mechanics for the protein environment, enabling the modeling of large enzymatic systems with chemical accuracy.

Machine learning methodologies have recently emerged as powerful tools for predicting stereochemical outcomes, with gradient boosted decision tree models demonstrating particular effectiveness for amino acid systems [14] [18]. These approaches can rapidly predict binding affinities and stereochemical preferences based on molecular descriptors, offering significant computational efficiency advantages over traditional quantum mechanical methods.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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